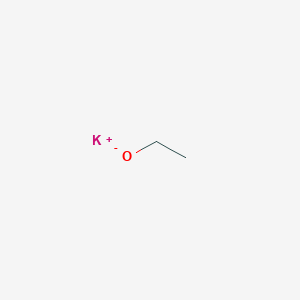

potassium;ethanolate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;ethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5O.K/c1-2-3;/h2H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDAUEIUDPHABB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Potassium Ethanolate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium ethanolate (B101781), also known as potassium ethoxide, is a powerful organic base with the chemical formula C₂H₅KO.[1][2] It is a valuable reagent in organic synthesis, prized for its ability to facilitate a wide range of reactions, including deprotonations, eliminations, and condensations. This technical guide provides a comprehensive overview of the chemical properties and structural features of potassium ethanolate, tailored for professionals in research and drug development.

Chemical Properties

Potassium ethanolate is a white or yellowish powder that is highly reactive and hygroscopic.[2][3] Its strong basicity stems from the ethoxide anion (C₂H₅O⁻), the conjugate base of ethanol (B145695). This inherent reactivity necessitates careful handling and storage under inert, anhydrous conditions to prevent decomposition.[3]

Physicochemical Data

A summary of the key physicochemical properties of potassium ethanolate is presented in the table below for easy reference.

| Property | Value | References |

| Chemical Formula | C₂H₅KO | [2][4] |

| Molar Mass | 84.16 g/mol | |

| Appearance | White to yellowish powder | [2][3] |

| Density | 0.894 g/mL at 25 °C | |

| Melting Point | 250 °C (decomposes) | [5] |

| pKa of Conjugate Acid (Ethanol) | ~16 | |

| Solubility | Reacts violently with water. Soluble in ethanol. | [3] |

Reactivity and Handling

Potassium ethanolate is a potent base and nucleophile. Its key reactive characteristics include:

-

Strong Basicity : It readily deprotonates a wide variety of organic compounds, including alcohols, terminal alkynes, and carbon acids like malonic esters. This property is central to its use in condensation reactions and alkylations.

-

Hydrolysis : It reacts vigorously with water to form potassium hydroxide (B78521) and ethanol. This highlights the critical need for anhydrous conditions during its use and storage.[2]

-

Reactivity with Acids : As a strong base, it will react exothermically with acids.

-

Air Sensitivity : Prolonged exposure to air can lead to decomposition through reaction with atmospheric moisture and carbon dioxide.

Due to its hazardous nature, potassium ethanolate should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area or under an inert atmosphere.

Chemical Structure

The structure of potassium ethanolate is characterized by an ionic bond between the potassium cation (K⁺) and the ethoxide anion (C₂H₅O⁻). In the solid state, it is expected to form a crystalline lattice, although detailed crystallographic data for potassium ethanolate is not as readily available as for its sodium analogue.[6] Computational studies and comparisons with related alkali metal alkoxides suggest a polymeric structure in the solid state, with potassium ions coordinated to multiple ethoxide anions.

In solution, the nature of the species present is dependent on the solvent. In polar, protic solvents like ethanol, it exists as a mixture of solvent-separated ion pairs and free ions. The degree of ion pairing can influence its reactivity in organic reactions.

Experimental Protocols

Detailed experimental procedures are crucial for the safe and effective use of potassium ethanolate. Below are representative protocols for its synthesis and characterization.

Synthesis of Potassium Ethanolate

Method 1: From Potassium Metal and Ethanol

This is a common laboratory-scale synthesis.

Materials:

-

Potassium metal

-

Anhydrous ethanol

-

An inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Under a strictly inert and anhydrous atmosphere, carefully add small, freshly cut pieces of potassium metal to a flask containing anhydrous ethanol. The reaction is exothermic and produces hydrogen gas, so proper ventilation and caution are essential.[7]

-

The reaction mixture is stirred until all the potassium metal has dissolved.

-

The resulting solution of potassium ethanolate in ethanol can be used directly or the solvent can be removed under reduced pressure to yield solid potassium ethanolate.

Method 2: From Potassium Hydroxide and Ethanol via Azeotropic Distillation

This method avoids the use of hazardous potassium metal.

Materials:

-

Potassium hydroxide (KOH)

-

Anhydrous ethanol

-

A suitable azeotroping agent (e.g., benzene (B151609) or toluene)

-

Dean-Stark apparatus

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine potassium hydroxide and anhydrous ethanol.

-

Add the azeotroping agent to the flask.

-

Heat the mixture to reflux. The water formed from the reaction between KOH and ethanol will be removed as an azeotrope with the solvent, collecting in the Dean-Stark trap.[1]

-

Continue the reaction until no more water is collected.

-

After cooling, the solution of potassium ethanolate in ethanol can be used, or the solvent can be removed to obtain the solid product.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of potassium ethanolate in a deuterated solvent like ethanol-d₆ would show characteristic signals for the ethyl group. The methylene (B1212753) protons (-CH₂-) would appear as a quartet, and the methyl protons (-CH₃) as a triplet. The chemical shifts would be influenced by the electronegative oxygen atom.

-

¹³C NMR: The carbon NMR spectrum would display two distinct signals corresponding to the two carbon atoms of the ethoxide anion. The carbon atom bonded to the oxygen will have a larger chemical shift (downfield) compared to the methyl carbon.

Infrared (IR) Spectroscopy

The FT-IR spectrum of potassium ethanolate will exhibit characteristic vibrational modes. Key absorptions would include:

-

C-H stretching vibrations of the alkyl chain.

-

C-O stretching vibration, which is a strong and characteristic band for alkoxides.

-

C-C stretching and various bending vibrations.

Applications in Research and Drug Development

Potassium ethanolate is a versatile reagent with numerous applications in organic synthesis, making it a valuable tool for drug development professionals.

-

Condensation Reactions: It is widely used to promote Claisen condensations, Dieckmann condensations, and other related reactions for the formation of carbon-carbon bonds, which are fundamental in the synthesis of complex molecular scaffolds.

-

Williamson Ether Synthesis: Potassium ethanolate can be used to deprotonate alcohols, forming alkoxides that can then react with alkyl halides to form ethers.

-

Malonic Ester and Acetoacetic Ester Syntheses: It serves as the base of choice for creating the enolates of malonic and acetoacetic esters, which are key intermediates in the synthesis of a variety of carboxylic acids and ketones.

-

Elimination Reactions: As a strong, non-hindered base, it can be used to promote E2 elimination reactions to form alkenes.

Signaling Pathways and Logical Relationships

The following diagrams illustrate key concepts related to potassium ethanolate.

Caption: Synthesis of Potassium Ethanolate from Potassium Metal.

Caption: Hydrolysis of Potassium Ethanolate.

Caption: Role of Potassium Ethanolate in Malonic Ester Synthesis.

Conclusion

Potassium ethanolate is a cornerstone reagent in organic chemistry with significant utility in research and development, particularly in the pharmaceutical industry. Its strong basicity and nucleophilicity enable a wide array of synthetic transformations. A thorough understanding of its chemical properties, structure, and safe handling procedures is paramount for its effective and responsible use in the laboratory. This guide has provided a detailed overview to assist researchers and scientists in harnessing the full potential of this versatile compound.

References

- 1. Sciencemadness Discussion Board - Potassium ethoxide - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. Potassium ethoxide - Wikipedia [en.wikipedia.org]

- 3. CAS 917-58-8: Potassium ethoxide | CymitQuimica [cymitquimica.com]

- 4. Sciencemadness Discussion Board - Synthesis of anhydrous potassium alkoxides? - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Synthesis of Potassium Ethanolate from Potassium Metal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of potassium ethanolate (B101781) (also known as potassium ethoxide) from potassium metal and absolute ethanol (B145695). This document outlines the chemical and physical properties of potassium ethanolate, detailed experimental protocols, safety considerations, and methods for purification and characterization.

Introduction

Potassium ethanolate (C₂H₅KO) is a strong base and a versatile reagent in organic synthesis.[1] It is commonly used to deprotonate molecules with acidic protons, such as esters and ketones, to form enolates. It also serves as a catalyst in various reactions, including transesterification for the production of biodiesel and in the malonic ester synthesis.[1] The synthesis of potassium ethanolate from potassium metal is a direct and common laboratory method, though it requires stringent safety precautions due to the high reactivity of potassium metal.

Properties of Potassium Ethanolate

Potassium ethanolate is typically a white to yellowish powder.[1] It is highly soluble in ethanol but reacts vigorously with water.[2] Key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of Potassium Ethanolate

| Property | Value | References |

| Chemical Formula | C₂H₅KO | [1] |

| Molar Mass | 84.16 g/mol | [3] |

| Appearance | White to off-white or yellow powder | [1][2] |

| Density | 0.894 g/mL at 25 °C | [4] |

| Melting Point | 250 °C (decomposes) | [1] |

| Solubility | Soluble in ethanol, reacts with water | [2] |

| Flash Point | 21.1 °C (closed cup) (for a 24 wt. % solution in ethanol) | [4] |

Synthesis of Potassium Ethanolate from Potassium Metal

The synthesis involves the reaction of metallic potassium with absolute ethanol, which produces potassium ethanolate and hydrogen gas. The reaction is highly exothermic and proceeds vigorously.

Reaction Scheme:

2 K(s) + 2 CH₃CH₂OH(l) → 2 CH₃CH₂OK(solv) + H₂(g)[5]

This reaction is analogous to the reaction of sodium metal with ethanol to produce sodium ethoxide.[6]

Experimental Protocol

A detailed experimental protocol for the synthesis of potassium tert-butoxide from potassium metal is available in Organic Syntheses.[7] While a specific protocol for potassium ethanolate is not as readily available in this source, the principles and apparatus are directly transferable. The following is a generalized procedure based on established laboratory practices for the preparation of alkali metal alkoxides.[7][8]

Materials and Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Nitrogen or Argon gas inlet

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Potassium metal, clean and free of oxide layer

-

Absolute ethanol (anhydrous)

-

Anhydrous solvent for purification (e.g., diethyl ether or heptane)

Procedure:

-

Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet, a dropping funnel, and an inert gas (N₂ or Ar) inlet. Ensure all glassware is thoroughly dried to prevent any reaction of potassium with water.

-

Inert Atmosphere: Purge the entire system with a slow stream of dry nitrogen or argon gas to displace any air and moisture. Maintain a positive pressure of the inert gas throughout the reaction.

-

Reaction Setup: Place a measured volume of absolute ethanol in the reaction flask.

-

Addition of Potassium: Carefully add small, freshly cut pieces of potassium metal to the ethanol. The reaction is vigorous and will generate hydrogen gas.[9] The rate of reaction can be controlled by the rate of addition of potassium and by cooling the reaction flask in an ice bath if necessary.

-

Reaction Completion: Continue the addition of potassium until the desired stoichiometric amount has been added or until all the potassium has reacted, which is indicated by the cessation of hydrogen gas evolution. The reaction mixture will be a solution of potassium ethanolate in ethanol.

-

Isolation of Solid Potassium Ethanolate: To obtain the solid product, the excess ethanol can be removed by distillation under reduced pressure.[10] As the ethanol is removed, the potassium ethanolate will precipitate out of the solution. An anhydrous, non-polar solvent like heptane (B126788) can be added to aid in the precipitation and handling of the solid.[7]

-

Purification: The precipitated potassium ethanolate can be further purified by washing with a dry, non-polar solvent (e.g., anhydrous diethyl ether or heptane) to remove any residual impurities. The solid is then dried under vacuum to yield a fine powder.

Safety Precautions

-

Potassium Metal: Potassium is a highly reactive alkali metal that can ignite spontaneously in air, especially if the surface is not clean. It reacts violently with water to produce flammable hydrogen gas and potassium hydroxide (B78521).[11] Always handle potassium under an inert atmosphere and with appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.

-

Absolute Ethanol: Absolute ethanol is flammable. The reaction should be carried out in a well-ventilated fume hood, away from any sources of ignition.

-

Hydrogen Gas: The reaction produces flammable hydrogen gas. The experimental setup must be equipped with a proper gas outlet to safely vent the hydrogen gas.

-

Potassium Ethanolate: Potassium ethanolate is a strong base and is corrosive. It is also moisture-sensitive and can be pyrophoric upon contact with moist air.[1] Handle the product in a dry, inert atmosphere.

Purification and Characterization

Purification

As described in the experimental protocol, solid potassium ethanolate can be purified by washing the precipitate with a dry, non-polar solvent. Recrystallization from a suitable solvent system can also be employed, although care must be taken to use anhydrous solvents and an inert atmosphere to prevent decomposition of the product.

Characterization

Titration: The purity of the synthesized potassium ethanolate can be determined by acid-base titration.[12][13] A known mass of the potassium ethanolate is dissolved in water (the ethoxide will hydrolyze to form hydroxide) and titrated against a standardized solution of a strong acid, such as hydrochloric acid (HCl), using a suitable indicator like phenolphthalein.[14]

Spectroscopy: Infrared (IR) spectroscopy can be used to characterize the product. The IR spectrum of potassium ethanolate will show the absence of the broad O-H stretching band characteristic of ethanol and the appearance of characteristic C-O and C-H stretching and bending frequencies.[15]

Logical Workflow

The synthesis of potassium ethanolate from potassium metal can be summarized in the following logical workflow:

Caption: Logical workflow for the synthesis of potassium ethanolate.

Experimental Workflow Diagram

The following diagram illustrates the detailed experimental workflow for the laboratory synthesis of potassium ethanolate.

Caption: Detailed experimental workflow for potassium ethanolate synthesis.

References

- 1. Potassium ethoxide - Wikipedia [en.wikipedia.org]

- 2. CAS 917-58-8: Potassium ethoxide | CymitQuimica [cymitquimica.com]

- 3. 乙醇钾 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Potassium ethoxide 24wt. ethyl alcohol 917-58-8 [sigmaaldrich.com]

- 5. organic chemistry - Does ethanol react with potassium to form potassium ethanolate and hydrogen gas? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. orgsyn.org [orgsyn.org]

- 7. orgsyn.org [orgsyn.org]

- 8. ias.ac.in [ias.ac.in]

- 9. Potassium Ethoxide Synthesis: Does the Reaction Involve Radical Processes? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. Sciencemadness Discussion Board - Potassium ethoxide - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. Reactions of potassium and potassium hydroxide | MEL Chemistry [melscience.com]

- 12. web.williams.edu [web.williams.edu]

- 13. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Potassium ethoxide | C2H5KO | CID 23670592 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of Potassium Ethoxide in Various Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium ethoxide (also known as potassium ethanolate) in a range of common organic solvents. Potassium ethoxide is a strong base widely employed in organic synthesis, particularly in deprotonation and condensation reactions. A thorough understanding of its solubility is critical for reaction optimization, ensuring efficient and reproducible outcomes. This document presents available quantitative solubility data, a detailed experimental protocol for determining solubility, and a logical workflow for experimental design.

Core Concepts and Significance

The dissolution of potassium ethoxide is significantly influenced by the nature of the solvent. As an ionic compound, its solubility is largely dependent on the solvent's polarity and its ability to solvate the potassium cation and the ethoxide anion. Potassium ethoxide is known to be highly soluble in polar protic solvents, particularly its parent alcohol, ethanol (B145695).[1][2][3][4][5][6][7] Its solubility is generally lower in less polar and non-polar aprotic solvents. Furthermore, potassium ethoxide is highly reactive with water and other protic solvents, leading to hydrolysis to form potassium hydroxide (B78521) and ethanol.[1][2][4][6][7][8] This reactivity necessitates the use of anhydrous conditions during its handling and in solubility determinations.

Quantitative Solubility Data

Precise quantitative data for the solubility of potassium ethoxide across a wide range of solvents is not extensively documented in readily available literature. However, information from commercial suppliers provides valuable insights into its solubility in ethanol. The following table summarizes this available data. It is important to note that the exact temperature for these solubility figures is often not specified and should be considered as ambient temperature unless otherwise stated.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Density (g/mL at 20°C) | Solubility | Temperature (°C) | Molarity (approx. M) |

| Ethanol | C₂H₅OH | 46.07 | 0.789 | ~24% (w/w) | Not Specified | ~3.4 |

| ~23% (in Ethanol) | Not Specified | ~2.5 | ||||

| 15% (w/v) | Not Specified | ~1.8 | ||||

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 0.713 | Soluble | Not Specified | Data not available |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 0.889 | Data not available | Not Specified | Data not available |

| Toluene | C₇H₈ | 92.14 | 0.867 | Sparingly soluble | Not Specified | Data not available |

| Hexane | C₆H₁₄ | 86.18 | 0.659 | Sparingly soluble | Not Specified | Data not available |

Note: The solubility in ethanol is derived from commercially available solutions.[4] The qualitative descriptions for other solvents are based on general chemical principles and scattered literature references.[1][4][5][6][7]

Factors Influencing Solubility

Several key factors govern the solubility of potassium ethoxide:

-

Solvent Polarity: As an ionic compound, potassium ethoxide dissolves best in polar solvents that can effectively solvate the potassium and ethoxide ions.

-

Temperature: The solubility of solids in liquids generally increases with temperature. However, for potassium ethoxide, elevated temperatures may also increase the rate of decomposition, especially in the presence of trace impurities.

-

Common Ion Effect: In a solution already containing potassium or ethoxide ions, the solubility of potassium ethoxide will be reduced.

-

Purity of Solute and Solvent: The presence of impurities, particularly water, can significantly affect solubility measurements due to the reactivity of potassium ethoxide.

Experimental Protocol for Solubility Determination

Due to the air and moisture sensitivity of potassium ethoxide, its solubility must be determined under strictly anhydrous and inert conditions. The following protocol outlines a robust gravimetric method.

Objective: To determine the saturation solubility of potassium ethoxide in a dry, deoxygenated organic solvent at a specified temperature.

Materials:

-

Potassium ethoxide (high purity)

-

Anhydrous solvent of interest (e.g., ethanol, THF, toluene)

-

Schlenk flask or a similar reaction vessel with a sidearm

-

Magnetic stirrer and stir bar

-

Constant temperature bath

-

Inert gas supply (e.g., dry argon or nitrogen) with a manifold

-

Syringes and needles (oven-dried)

-

Filtration apparatus suitable for air-sensitive techniques (e.g., a cannula with a filter frit)

-

Pre-weighed, oven-dried collection flasks with septa

-

Analytical balance

Methodology:

-

Preparation:

-

Dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas.

-

Ensure the solvent is rigorously dried and deoxygenated using standard laboratory procedures (e.g., distillation from a suitable drying agent, passing through a column of activated alumina).

-

Handle solid potassium ethoxide in a glovebox or under a positive pressure of inert gas.

-

-

Equilibration:

-

Add a known volume of the anhydrous solvent to the Schlenk flask under a counterflow of inert gas.

-

Place the flask in the constant temperature bath and allow it to equilibrate to the desired temperature.

-

Gradually add an excess of potassium ethoxide to the stirred solvent until a solid phase remains.

-

Seal the flask and continue stirring at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically, agitation can be stopped to allow the solid to settle and observe if further dissolution occurs upon restarting stirring.

-

-

Sampling:

-

Once equilibrium is established, stop the stirring and allow the undissolved solid to settle completely.

-

Using a gas-tight syringe and a filter cannula, carefully withdraw a known volume of the clear, saturated supernatant. It is crucial to avoid transferring any solid particles.

-

-

Determination of Solute Mass:

-

Transfer the sampled solution to a pre-weighed, oven-dried collection flask sealed with a septum.

-

Determine the mass of the collected solution.

-

Carefully remove the solvent under reduced pressure or by a gentle stream of inert gas, leaving behind the solid potassium ethoxide.

-

Dry the solid residue under vacuum to a constant weight.

-

Reweigh the flask to determine the mass of the dissolved potassium ethoxide.

-

-

Calculation:

-

Calculate the solubility in grams per 100 g of solvent using the following formula: Solubility ( g/100 g) = (mass of dissolved KOC₂H₅ / (mass of solution - mass of dissolved KOC₂H₅)) * 100

-

Alternatively, calculate the molar solubility (mol/L) using the mass of the dissolved potassium ethoxide, its molar mass (84.16 g/mol ), and the volume of the aliquot taken.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of potassium ethoxide solubility.

Caption: Workflow for Quantitative Solubility Determination.

Signaling Pathway for Solubility Factors

The interplay of various factors determines the final observed solubility of potassium ethoxide. This can be visualized as a signaling pathway.

Caption: Factors Influencing Potassium Ethoxide Solubility.

References

- 1. scirp.org [scirp.org]

- 2. ingentaconnect.com [ingentaconnect.com]

- 3. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 4. CAS 917-58-8: Potassium ethoxide | CymitQuimica [cymitquimica.com]

- 5. Potassium ethoxide, 95% | Fisher Scientific [fishersci.ca]

- 6. gelest.com [gelest.com]

- 7. Cas 917-58-8,Potassium ethylate | lookchem [lookchem.com]

- 8. Potassium ethoxide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Reaction Mechanism of Potassium Ethanolate with Water

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reaction of potassium ethanolate (B101781) (potassium ethoxide) with water is a fundamental chemical process of significant interest in various fields, including organic synthesis and pharmaceutical development, where anhydrous conditions are often critical. This guide provides a detailed examination of the reaction mechanism, drawing upon established principles of physical organic chemistry. Due to the extremely rapid, diffusion-controlled nature of this acid-base reaction, direct experimental determination of its kinetic and thermodynamic parameters is challenging and not widely reported in the literature. This document synthesizes the available information on the mechanism, discusses the theoretical and experimental approaches to studying such fast reactions, and provides protocols for relevant analytical techniques.

The Core Reaction: Hydrolysis of Potassium Ethanolate

Potassium ethanolate (C₂H₅OK) is the potassium salt of ethanol (B145695) and is a strong alkoxide base. In the presence of water, it undergoes a rapid and exothermic hydrolysis reaction to form ethanol (C₂H₅OH) and potassium hydroxide (B78521) (KOH)[1].

Overall Reaction:

C₂H₅OK + H₂O ⇌ C₂H₅OH + KOH

The equilibrium of this reaction lies heavily towards the products due to the significant difference in basicity between the ethoxide ion (C₂H₅O⁻) and the hydroxide ion (OH⁻). The ethoxide ion is a stronger base than the hydroxide ion, meaning that ethanol is a weaker acid than water.

Reaction Mechanism: A Diffusion-Controlled Proton Transfer

The reaction between the ethoxide ion and water is an archetypal acid-base neutralization. The mechanism is a direct proton transfer from a water molecule to the ethoxide ion.

Mechanism Steps:

-

Proton Abstraction: The oxygen atom of the ethoxide ion, bearing a negative charge, acts as a strong Brønsted-Lowry base and abstracts a proton (H⁺) from a water molecule.

-

Formation of Products: This proton transfer results in the formation of a neutral ethanol molecule and a hydroxide ion. The potassium ion (K⁺) remains as a spectator ion in the solution.

This proton transfer is an extremely fast process, believed to occur on a timescale limited by the rate at which the reactants can diffuse together in solution. Such reactions are known as diffusion-controlled reactions [2][3]. For many proton transfer reactions involving strong acids and bases in aqueous or alcoholic solutions, the rate constants are on the order of 10¹⁰ to 10¹¹ M⁻¹s⁻¹[3].

The Role of the Grotthuss Mechanism

In protic solvents like water and ethanol, proton transfer is facilitated by the hydrogen-bonded network of the solvent molecules. The Grotthuss mechanism describes a process where a proton is not transferred as a bare H⁺ ion but is rather shuttled through the hydrogen bond network via a series of bond formations and breakages[4][5][6]. While the direct reaction between an ethoxide ion and a water molecule is the primary event, the surrounding solvent molecules play a crucial role in stabilizing the transition state and facilitating the rapid proton translocation.

Figure 1: Grotthuss mechanism for proton transfer.

Quantitative Data

Direct experimental measurement of the kinetic and thermodynamic parameters for the hydrolysis of potassium ethanolate is challenging due to the extremely high reaction rate. However, we can infer the thermodynamic driving force from the pKa values of the acids involved and estimate the kinetic parameters based on the theory of diffusion-controlled reactions.

Thermodynamic Considerations

The equilibrium position of the reaction is determined by the relative acidities of ethanol and water.

| Compound | Conjugate Base | pKa | Reference |

| Water (H₂O) | Hydroxide (OH⁻) | ~15.7 (at 25 °C) | [7] |

| Ethanol (C₂H₅OH) | Ethoxide (C₂H₅O⁻) | ~16 | [7] |

Table 1: pKa values of water and ethanol.

The lower pKa of water indicates it is a stronger acid than ethanol. Consequently, the ethoxide ion is a stronger base than the hydroxide ion, and the reaction equilibrium strongly favors the formation of ethanol and potassium hydroxide. The Gibbs free energy change (ΔG) for the reaction is negative, indicating a spontaneous process.

Kinetic Data

The reaction rate is expected to be at the diffusion-controlled limit. The rate constant (k) for a bimolecular diffusion-controlled reaction in solution can be estimated using the Debye-Smoluchowski equation. For a reaction between oppositely charged ions, the rate constant is typically in the range of 10¹⁰ to 10¹¹ M⁻¹s⁻¹ in aqueous solution at room temperature[3]. Given the strong basicity of the ethoxide ion and the protic nature of the solvent, the activation energy for the proton transfer itself is expected to be very low, with the overall rate being governed by the diffusion of the reactants towards each other.

Experimental Protocols for Studying Fast Reactions

Investigating the kinetics of reactions as fast as the hydrolysis of potassium ethanolate requires specialized techniques capable of monitoring concentration changes on a millisecond or even shorter timescale.

Stopped-Flow Spectroscopy

Stopped-flow spectroscopy is a widely used technique for studying fast reactions in solution[8][9][10][11]. The principle involves the rapid mixing of two reactant solutions and then stopping the flow to observe the reaction progress in a detection cell over time.

Methodology:

-

Reagent Preparation:

-

Solution A: Potassium ethanolate in anhydrous ethanol.

-

Solution B: Water in anhydrous ethanol. The concentration of water should be chosen to be in excess to ensure pseudo-first-order conditions if desired. An indicator that responds to the change in pH or the presence of hydroxide ions could be included in this solution.

-

-

Instrument Setup:

-

The syringes of the stopped-flow instrument are loaded with Solution A and Solution B.

-

The drive mechanism is activated to rapidly inject the solutions into a mixing chamber.

-

The mixed solution flows into an observation cell, and the flow is abruptly stopped.

-

-

Data Acquisition:

-

A detector (e.g., a UV-Vis spectrophotometer or a fluorescence detector) monitors the change in absorbance or fluorescence of the solution in the observation cell as a function of time. The choice of detection method would depend on the spectroscopic properties of the reactants, products, or an added indicator.

-

-

Data Analysis:

-

The kinetic trace (absorbance/fluorescence vs. time) is fitted to an appropriate rate equation to determine the rate constant of the reaction.

-

Figure 2: Experimental workflow for stopped-flow spectroscopy.

Temperature-Jump Relaxation

Temperature-jump (T-jump) relaxation is another powerful method for studying very fast reactions that are at equilibrium[12][13][14][15]. The technique involves rapidly perturbing the equilibrium by a sudden change in temperature and then monitoring the system's relaxation to a new equilibrium state.

Methodology:

-

Equilibrium System Preparation: A solution containing potassium ethanolate, water, ethanol, and potassium hydroxide at equilibrium is prepared.

-

Temperature Perturbation: The temperature of the solution is rapidly increased by a few degrees in a very short time (microseconds), typically by a high-voltage discharge or a laser pulse. This temperature jump shifts the equilibrium constant of the reaction.

-

Relaxation Monitoring: The change in concentration of a species as the system relaxes to the new equilibrium is monitored spectroscopically.

-

Data Analysis: The relaxation time (τ), which is the time constant for the exponential return to equilibrium, is determined from the kinetic trace. The relaxation time is related to the forward and reverse rate constants of the reaction.

Conclusion

The reaction between potassium ethanolate and water is a fundamental, diffusion-controlled proton transfer reaction. Its mechanism is characterized by the rapid abstraction of a proton from water by the strongly basic ethoxide ion, a process facilitated by the hydrogen-bonding network of the solvent. While the extreme rapidity of this reaction makes the direct experimental determination of its kinetic and thermodynamic parameters challenging, a thorough understanding of the underlying principles of fast reactions and the application of specialized techniques like stopped-flow spectroscopy and temperature-jump relaxation provide valuable insights into its nature. For professionals in drug development and organic synthesis, the key takeaway is the critical importance of maintaining anhydrous conditions when using strong alkoxide bases like potassium ethanolate to prevent its rapid and irreversible hydrolysis.

References

- 1. Potassium ethoxide - Wikipedia [en.wikipedia.org]

- 2. Diffusion-controlled reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Grotthuss mechanism - Wikipedia [en.wikipedia.org]

- 5. idc-online.com [idc-online.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. reddit.com [reddit.com]

- 8. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]

- 9. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]

- 10. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]

- 11. youtube.com [youtube.com]

- 12. Temperature jump - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. fiveable.me [fiveable.me]

- 15. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Basicity of Potassium Ethanolate and Other Alkoxides

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the basicity of potassium ethanolate (B101781) in comparison to other common alkoxides. It explores the fundamental principles governing alkoxide basicity, including structural, solvent, and counter-ion effects. Quantitative data is presented to facilitate direct comparison, and a detailed experimental protocol for basicity determination is provided. The practical application of potassium ethanolate in organic synthesis is illustrated, offering valuable insights for professionals in chemical research and pharmaceutical development.

Introduction to Alkoxide Basicity

Alkoxides are strong bases widely employed in organic synthesis for deprotonation reactions, including condensations, eliminations, and isomerizations.[1][2] Potassium ethanolate (C₂H₅KO), also known as potassium ethoxide, is a potent base frequently used in these transformations.[3][4] An understanding of its basicity relative to other alkoxides is critical for reaction design, optimization, and minimizing side reactions.

The basicity of an alkoxide (RO⁻) is inversely related to the acidity of its conjugate acid, the corresponding alcohol (ROH). Acidity is quantified by the pKa value; a lower pKa for the alcohol indicates a stronger acid and, consequently, a weaker conjugate base.[5][6] Conversely, alcohols with higher pKa values yield stronger conjugate bases. This guide will use pKa values of parent alcohols as the primary metric for comparing alkoxide basicity.

Factors Influencing Alkoxide Basicity

The basicity of an alkoxide is not an intrinsic, immutable property but is influenced by a combination of electronic, steric, and medium effects.

-

Inductive Effect of the Alkyl Group: Alkyl groups are electron-donating. They increase the electron density on the alkoxide oxygen atom, thereby destabilizing the anion and increasing its propensity to accept a proton (i.e., increasing its basicity).[7][8] As the substitution on the α-carbon increases (primary < secondary < tertiary), the inductive effect becomes more pronounced. Consequently, tert-butoxide is a significantly stronger base than ethanolate.[8][9]

-

Steric Hindrance: The size of the alkyl group also plays a crucial role. Bulky groups, such as the tert-butyl group in potassium tert-butoxide, sterically hinder the oxygen atom. This reduces its ability to act as a nucleophile while preserving its high basicity, making it an excellent choice for reactions where nucleophilic attack is an undesirable side reaction.[3][10]

-

Solvation Effects: In protic solvents like water or alcohols, smaller anions are more effectively stabilized by solvation via hydrogen bonding.[11] This stabilization lowers their energy and reduces their basicity. Larger, bulkier alkoxides like tert-butoxide are less effectively solvated, making them less stable and therefore stronger bases in solution.[8]

-

Counter-ion (M⁺): While the alkoxide anion determines the basicity, the associated cation (e.g., K⁺, Na⁺, Li⁺) can influence reactivity. In solution, alkoxides exist as a mixture of free ions and ion pairs. Kinetic studies have suggested that the ion-paired form of potassium ethanolate (EtO⁻K⁺) can be more reactive than the dissociated ethoxide ion (EtO⁻), as the potassium ion can coordinate to the electrophilic center in a reaction, facilitating a concerted transition state.[3]

-

Solvent: pKa values are highly dependent on the solvent in which they are measured.[6][12] Protic solvents can stabilize anions through hydrogen bonding, while polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) do not. This leads to significant differences in measured pKa values and, therefore, the relative basicity of alkoxides in different solvent systems.[12][13]

dot digraph "Factors_Influencing_Alkoxide_Basicity" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Factors Influencing Alkoxide Basicity", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124", bgcolor="#F1F3F4", size="10,5!", ratio=fill]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"];

// Main Factors Basicity [label="Alkoxide Basicity\n(RO⁻)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Inductive [label="Inductive Effect\n(Alkyl Group)", fillcolor="#FBBC05", fontcolor="#202124"]; Steric [label="Steric Hindrance", fillcolor="#FBBC05", fontcolor="#202124"]; Solvation [label="Solvation Effects", fillcolor="#FBBC05", fontcolor="#202124"]; Medium [label="Medium Effects", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Sub-factors and outcomes Inductive_Effect [label="More e⁻ donation\n(e.g., tert-butyl)", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle]; Steric_Effect [label="Bulky Group\n(e.g., tert-butyl)", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle]; Solvation_Effect [label="Poor Solvation\n(Bulky Anion)", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle]; Increased_Basicity [label="Increased\nBasicity", shape=doublecircle, fillcolor="#34A853", fontcolor="#FFFFFF"]; Non_Nucleophilic [label="Non-Nucleophilic\nCharacter", shape=doublecircle, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal]; Medium -> Basicity; Inductive -> Inductive_Effect [dir=none]; Inductive_Effect -> Increased_Basicity; Steric -> Steric_Effect [dir=none]; Steric_Effect -> Non_Nucleophilic; Solvation -> Solvation_Effect [dir=none]; Solvation_Effect -> Increased_Basicity;

// Grouping {rank=same; Inductive; Steric; Solvation;} {rank=same; Inductive_Effect; Steric_Effect; Solvation_Effect;} {rank=same; Increased_Basicity; Non_Nucleophilic;} Basicity -> {Inductive, Steric, Solvation} [style=invis]; } Caption: Key factors determining the relative strength of alkoxide bases.

Quantitative Comparison of Alkoxide Basicity

The basicity of an alkoxide is best compared by examining the pKa of its conjugate acid. The following table presents the pKa values for several common alcohols in water and DMSO. A higher pKa value for the alcohol corresponds to a stronger alkoxide base.

| Alcohol | Structure | Conjugate Base | pKa (in Water) | pKa (in DMSO) | Relative Basicity |

| Methanol | CH₃OH | Methoxide (B1231860) | ~15.5 | ~29.0 | Less Basic |

| Ethanol | CH₃CH₂OH | Ethanolate | ~15.9 | ~29.8 | Baseline |

| Isopropanol | (CH₃)₂CHOH | Isopropoxide | ~17.1 | ~30.3 | More Basic |

| tert-Butanol | (CH₃)₃COH | tert-Butoxide | ~18.0 | ~32.2 | Most Basic |

Data compiled from various sources, including Bordwell pKa tables.[6][14][15] Values are approximate and serve for relative comparison.

From the data, a clear trend emerges: basicity increases with increased alkyl substitution. Potassium ethanolate is a stronger base than potassium methoxide but is weaker than potassium isopropoxide and significantly weaker than potassium tert-butoxide. The trend holds in both protic (water) and polar aprotic (DMSO) solvents, although the absolute pKa values differ significantly.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for determining the pKa of weak acids like alcohols.[16][17]

Objective: To determine the pKa of an alcohol (e.g., ethanol) by titrating it with a strong base (e.g., NaOH) and monitoring the pH.

Materials & Equipment:

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

-

Reaction vessel (beaker)

-

Nitrogen gas source

-

Sample alcohol (e.g., 1 M solution)

-

Titrant: Standardized 0.1 M NaOH (carbonate-free)

-

Ionic Strength Adjuster: 0.15 M KCl solution[16]

Methodology:

-

Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10) according to the manufacturer's instructions.[16]

-

Sample Preparation: Place a known volume (e.g., 20 mL) of the alcohol solution into the reaction vessel. Add the ionic strength adjuster (KCl) to maintain a constant ionic environment.[16]

-

Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes to displace dissolved CO₂, which can interfere with the titration of a strong base. Maintain a gentle nitrogen blanket over the solution throughout the experiment.[16]

-

Titration: Place the vessel on the magnetic stirrer and immerse the pH electrode. Begin adding the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

Data Collection: After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue this process well past the equivalence point.

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

The equivalence point is the point of maximum slope on the curve (the inflection point).

-

The pKa is equal to the pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point).[18]

-

-

Reproducibility: Perform a minimum of three independent titrations to ensure the reliability of the result and calculate the average pKa and standard deviation.[16]

dot digraph "Potentiometric_Titration_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, label="Workflow for pKa Determination via Potentiometric Titration", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124", bgcolor="#F1F3F4", size="10,5!", ratio=fill]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calibrate [label="Calibrate pH Meter\n(pH 4, 7, 10 Buffers)", fillcolor="#FBBC05", fontcolor="#202124"]; Prepare [label="Prepare Sample\n(Alcohol + KCl)", fillcolor="#FBBC05", fontcolor="#202124"]; Purge [label="Purge with N₂\n(Remove CO₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Titrate [label="Titrate with NaOH\n(Record pH vs. Volume)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Plot [label="Plot Titration Curve\n(pH vs. Volume)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Determine Equivalence Point\n& Half-Equivalence Point", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculate [label="Calculate pKa\n(pKa = pH at ½ eq. point)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal]; Start -> Calibrate; Calibrate -> Prepare; Prepare -> Purge; Purge -> Titrate; Titrate -> Plot; Plot -> Analyze; Analyze -> Calculate; Calculate -> End; } Caption: Experimental workflow for determining pKa by potentiometric titration.

Application in Organic Synthesis: Malonic Ester Synthesis

Potassium ethanolate is a suitable base for the Malonic Ester Synthesis, particularly when using diethyl malonate as the starting material. The use of ethanolate as the base prevents transesterification, a potential side reaction where the ester groups could be exchanged if a different alkoxide (e.g., methoxide) were used.[3][4] This ensures product integrity.

The logical relationship in this synthesis is as follows:

-

Deprotonation: Potassium ethanolate, a strong base, abstracts an acidic α-proton from diethyl malonate to form a resonance-stabilized enolate.

-

Nucleophilic Attack (Sₙ2): The resulting enolate acts as a nucleophile, attacking an alkyl halide in an Sₙ2 reaction to form an alkylated malonic ester.

-

Hydrolysis & Decarboxylation: The ester is then hydrolyzed to a dicarboxylic acid, which subsequently undergoes decarboxylation upon heating to yield the final substituted carboxylic acid product.

dot digraph "Malonic_Ester_Synthesis_Logic" { graph [rankdir="LR", splines=ortho, nodesep=0.5, label="Logical Flow of Malonic Ester Synthesis", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124", bgcolor="#F1F3F4", size="10,5!", ratio=fill]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"];

// Reactants and Intermediates Malonate [label="Diethyl Malonate\n(Acidic α-Proton)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Potassium Ethanolate\n(KOEt)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enolate [label="Enolate Intermediate\n(Nucleophile)", fillcolor="#FBBC05", fontcolor="#202124"]; AlkylHalide [label="Alkyl Halide\n(R-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; AlkylatedEster [label="Alkylated Malonic Ester", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalProduct [label="Substituted\nCarboxylic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Process Steps (as invisible nodes for edge labels) node [style=invis, width=0, height=0, label=""]; p1; p2; p3;

// Edges edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal]; {Malonate, Base} -> p1 [style=invis]; p1 -> Enolate [label=" 1. Deprotonation "]; {Enolate, AlkylHalide} -> p2 [style=invis]; p2 -> AlkylatedEster [label=" 2. Sₙ2 Alkylation "]; AlkylatedEster -> p3 [style=invis]; p3 -> FinalProduct [label=" 3. Hydrolysis &\n Decarboxylation "]; } Caption: Logical steps in the Malonic Ester Synthesis using potassium ethanolate.

Conclusion

Potassium ethanolate is a strong, versatile base with well-defined reactivity. Its basicity is intermediate among common alkoxides, being stronger than methoxide but weaker than more sterically hindered alkoxides like isopropoxide and tert-butoxide. The choice of an alkoxide base for a specific application in research or drug development must consider the interplay of inductive effects, steric hindrance, and solvation, which collectively determine the base's strength and nucleophilicity. For reactions like the Malonic Ester Synthesis, the selection of potassium ethanolate is strategic, preventing unwanted side reactions and ensuring high product yield. The quantitative data and experimental protocols provided herein serve as a valuable resource for the informed application of these critical reagents in organic synthesis.

References

- 1. sdlookchem.com [sdlookchem.com]

- 2. Potassium Ethylate Powder [evonik.com]

- 3. Potassium Ethoxide|Research-Chemical Reagent [benchchem.com]

- 4. Potassium ethoxide - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Alcohol Basicity and Its Importance in Organic Chemistry | Algor Cards [cards.algoreducation.com]

- 8. quora.com [quora.com]

- 9. quora.com [quora.com]

- 10. Potassium tert-butoxide [chembk.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. quora.com [quora.com]

Unveiling the Genesis of a Powerful Reagent: The Discovery and History of Potassium Ethanolate

For Immediate Release

A cornerstone of modern synthetic chemistry, potassium ethanolate (B101781) (C₂H₅KO), also known as potassium ethoxide, boasts a rich history intertwined with the foundational principles of organic chemistry. This in-depth technical guide illuminates the discovery and historical development of this potent base, offering researchers, scientists, and drug development professionals a comprehensive understanding of its origins, seminal experimental protocols, and enduring significance.

From Early Observations to a Foundational Synthesis

While the precise moment of its first isolation is not definitively documented, the history of potassium ethanolate is inextricably linked to the pioneering work of 19th-century chemists who were beginning to unravel the mysteries of organic compounds. The prevailing understanding is that the synthesis of metal alkoxides, including potassium ethanolate, emerged from the broader exploration of the reactions between alkali metals and alcohols.

One of the earliest relevant works is a publication by Justus von Liebig in 1838, titled "Einige Bemerkungen über die Aetherbildung" (Some Remarks on Ether Formation). While this paper primarily focused on the formation of ethers, it laid some of the conceptual groundwork for understanding the reactivity of alcohols and their derivatives.

However, the pivotal moment in the history of potassium ethanolate arrived in 1850 with the work of Alexander William Williamson . In his landmark paper, "Theory of Aetherification," published in the Philosophical Magazine, Williamson described a novel method for the synthesis of ethers. This research is widely recognized as the first documented use and likely the first intentional synthesis of potassium ethanolate for a specific synthetic purpose.

Williamson's work was not only a practical breakthrough in ether synthesis but also provided crucial evidence for the developing theories of chemical structure and reaction mechanisms. His synthesis, now famously known as the Williamson ether synthesis , demonstrated the reaction between an alkoxide and an alkyl halide, a fundamental transformation that remains a staple in organic chemistry today.

Key Chemical and Physical Properties

Potassium ethanolate is a white to yellowish powder that is highly reactive and hygroscopic. It is a strong base, significantly more so than alkali hydroxides. Its key properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₂H₅KO |

| Molar Mass | 84.16 g/mol |

| Appearance | White to yellowish powder |

| Melting Point | 250 °C (decomposes) |

| Solubility | Reacts with water and protic solvents. Soluble in aprotic polar solvents. |

Seminal Experimental Protocols

The foundational experiments that marked the entry of potassium ethanolate into the chemical lexicon are detailed below.

The First Documented Synthesis of Potassium Ethanolate (Implied by Williamson, c. 1850)

While Williamson's 1850 paper focuses on the subsequent reaction, the preparation of potassium ethanolate would have been a necessary prerequisite. The method, common for the era, involved the direct reaction of metallic potassium with anhydrous ethanol (B145695).

Methodology:

-

Small pieces of metallic potassium were cautiously added to a flask containing anhydrous ethanol.

-

The reaction proceeds vigorously, with the evolution of hydrogen gas, forming a solution of potassium ethanolate in ethanol.

-

The reaction is complete when all the metallic potassium has dissolved.

-

For the isolation of solid potassium ethanolate, the excess ethanol would be removed by distillation under reduced pressure.

Reaction:

2 K(s) + 2 CH₃CH₂OH(l) → 2 CH₃CH₂OK(sol) + H₂(g)

Williamson's Ether Synthesis (1850)

This experiment is the first documented application of potassium ethanolate in a synthetic transformation.

Methodology:

-

A solution of potassium ethanolate in ethanol was prepared as described above.

-

Ethyl iodide (or another alkyl halide) was then added to this solution.

-

The reaction mixture was heated, leading to the formation of diethyl ether and potassium iodide.

-

The diethyl ether, being volatile, could be distilled from the reaction mixture.

Reaction:

CH₃CH₂OK(sol) + CH₃CH₂I(l) → CH₃CH₂OCH₂CH₃(g) + KI(s)

Logical Progression of Discovery and Application

The discovery and subsequent use of potassium ethanolate can be visualized as a logical progression from fundamental observations to a powerful synthetic tool.

Potassium Ethanolate: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium ethanolate (B101781), also known as potassium ethoxide, is a potent organometallic compound with the chemical formula C₂H₅KO. As the conjugate base of ethanol, it is a strong base widely employed in organic synthesis. Its utility in deprotonation reactions, transesterification processes, and as a catalyst makes it a valuable reagent in the pharmaceutical and chemical industries. For researchers, scientists, and drug development professionals, a thorough understanding of its physical and chemical characteristics is paramount for its safe handling, effective application, and the successful development of robust synthetic protocols. This technical guide provides an in-depth overview of the physical appearance, form, and key properties of potassium ethanolate, supplemented with detailed experimental protocols for its characterization.

Physical and Chemical Properties

Potassium ethanolate is typically a solid, hygroscopic powder.[1] Its appearance can vary from white to off-white or light yellow to tan.[1][2] When dissolved in ethanol, it forms a colorless to yellow, clear to slightly cloudy liquid. The solid material is both air and moisture sensitive, reacting vigorously with water.[3]

Data Summary

The following table summarizes the key quantitative physical and chemical properties of potassium ethanolate.

| Property | Value | Citations |

| Chemical Formula | C₂H₅KO | [3] |

| Molecular Weight | 84.16 g/mol | [4] |

| Physical State | Solid, Powder | |

| Color | White to off-white, light yellow-tan | [1][2] |

| Odor | Alcohol-like | [5][6] |

| Melting Point | 250 °C (decomposes) | [2] |

| Density | 0.894 g/mL | [2][7] |

| Bulk Density | 0.65 g/mL | |

| Solubility | Reacts with water; Soluble in ethanol, ether. | [6] |

| Auto-ignition Temperature | ~50 - 60 °C (in moist air) |

Experimental Protocols

Due to its reactivity with air and moisture, the characterization of potassium ethanolate requires specialized handling techniques to ensure the integrity of the sample and the accuracy of the measurements.[8] All manipulations of the solid should be performed under an inert atmosphere, such as dry nitrogen or argon, typically within a glovebox.[8][9]

General Handling of Air- and Moisture-Sensitive Solids

-

Preparation: All glassware and equipment must be thoroughly dried in an oven (e.g., at 125 °C overnight) and cooled under a stream of inert gas or in a desiccator before being introduced into the glovebox.[7]

-

Glovebox Operation: The glovebox atmosphere should be maintained with low levels of oxygen and water (typically <1 ppm).[9] Before introducing any materials, the antechamber should be purged and refilled with inert gas multiple times (typically 3 cycles).[10][9]

-

Sample Transfer: The container of potassium ethanolate should be opened only inside the glovebox. Use clean, dry spatulas for transferring the powder.

-

Sealing: After manipulation, all containers holding potassium ethanolate must be securely sealed before removal from the glovebox to prevent exposure to the atmosphere.

Determination of Physical Appearance and Form

-

Objective: To visually inspect and describe the color and physical form of the sample.

-

Methodology:

-

Transfer a small, representative sample (approximately 100 mg) of potassium ethanolate onto a dry watch glass inside a glovebox.

-

Observe the sample against a white background under the glovebox lighting.

-

Record the color (e.g., white, off-white, yellow).

-

Examine the form of the solid, noting if it is a fine powder, crystalline, or granular. A magnifying lens can be used for a more detailed observation.

-

Record all observations.

-

Determination of Bulk Density

-

Objective: To determine the bulk density of the potassium ethanolate powder.

-

Methodology (adapted for glovebox use):

-

Inside a glovebox, weigh approximately 10 g of potassium ethanolate to an accuracy of 0.1%.[5]

-

Transfer the weighed powder into a dry, 25 mL graduated cylinder.[5]

-

Gently level the powder bed without compacting it.

-

Record the unsettled apparent volume (V₀) to the nearest graduated unit.[6]

-

Calculate the bulk density using the formula: Bulk Density = Mass / V₀.

-

The determination should be replicated for reproducibility.[6]

-

Determination of Melting Point

-

Objective: To determine the melting point (decomposition temperature) of potassium ethanolate.

-

Methodology (adapted for air-sensitive compounds):

-

Inside a glovebox, finely crush the potassium ethanolate sample with a mortar and pestle if it is not already a fine powder.[11]

-

Load the powdered sample into a capillary tube to a height of 2-3 mm.[12]

-

Seal the open end of the capillary tube using a flame or a capillary sealer. This must be done quickly and carefully to prevent thermal decomposition of the sample.

-

Remove the sealed capillary tube from the glovebox.

-

Place the capillary tube into a melting point apparatus.[12]

-

Heat the sample rapidly to approximately 230 °C.

-

Decrease the heating rate to 1-2 °C per minute as the temperature approaches the expected decomposition point.[12]

-

Record the temperature at which the sample begins to darken or decompose. Since potassium ethanolate decomposes at its melting point, a distinct liquid phase may not be observed.[13] The temperature range over which decomposition occurs should be noted.

-

Determination of Solubility

-

Objective: To qualitatively determine the solubility of potassium ethanolate in specified solvents.

-

Methodology (adapted for reactive compounds):

-

Reaction with Water:

-

Inside a fume hood, place a small amount (e.g., 50 mg) of potassium ethanolate in a test tube.

-

Carefully add deionized water dropwise.

-

Observe the reaction. A vigorous reaction with the evolution of heat is indicative of its reactivity.[3] Note that this is a reactivity test, not a solubility test, as the compound is hydrolyzed.

-

-

Solubility in Aprotic Solvents (e.g., Ether):

-

Inside a glovebox, place approximately 50 mg of potassium ethanolate into a dry vial.

-

Add 1 mL of a dry, aprotic solvent (e.g., diethyl ether).

-

Seal the vial and agitate for 2-3 minutes.

-

Visually inspect for the dissolution of the solid. Record as soluble, partially soluble, or insoluble.

-

-

Reactivity and Logical Relationships

The physical stability and appearance of potassium ethanolate are critically dependent on its environment. It is highly hygroscopic and reacts with moisture from the air in a hydrolytic reaction to form potassium hydroxide (B78521) and ethanol.[1][3] This reactivity underscores the necessity of handling it under anhydrous conditions to maintain its chemical integrity.

Caption: Hydrolysis of potassium ethanolate.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the physical characterization of potassium ethanolate, emphasizing the necessary precautions for handling an air- and moisture-sensitive compound.

Caption: Workflow for physical characterization.

Conclusion

Potassium ethanolate is a foundational strong base in synthetic chemistry, characterized as a white to yellow, air- and moisture-sensitive powder. Its physical properties, particularly its high reactivity with water, dictate stringent handling requirements, necessitating the use of an inert atmosphere to preserve its integrity. The experimental protocols and workflows detailed in this guide provide a framework for the accurate and safe characterization of this important reagent. A comprehensive understanding of these characteristics is essential for its effective use in research and development, ensuring reproducibility and safety in all applications.

References

- 1. scribd.com [scribd.com]

- 2. ossila.com [ossila.com]

- 3. Potassium ethoxide - Wikipedia [en.wikipedia.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. digicollections.net [digicollections.net]

- 6. city.kumamoto.jp [city.kumamoto.jp]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. Safely handling air-sensitive products [cleanroomtechnology.com]

- 9. ucd.ie [ucd.ie]

- 10. Air-free technique - Wikipedia [en.wikipedia.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mhlw.go.jp [mhlw.go.jp]

Thermal Stability of Solid Potassium Ethanolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium ethanolate (B101781) (C₂H₅KO), a strong base widely utilized in organic synthesis, presents unique challenges regarding its thermal stability. An understanding of its decomposition behavior is critical for ensuring safety, optimizing process conditions, and maintaining reagent quality in research and pharmaceutical development. This technical guide provides an in-depth analysis of the thermal stability of solid potassium ethanolate. Due to a lack of specific thermogravimetric data for potassium ethanolate in publicly available literature, this guide leverages detailed studies on the closely related sodium ethoxide as a primary reference for decomposition pathways and experimental protocols. This approach is based on the chemical similarity and expected analogous thermal behavior of alkali metal alkoxides.

Introduction

Potassium ethanolate, also known as potassium ethoxide, is a hygroscopic, off-white to yellow powder that is highly reactive and air-sensitive.[1][2] It is a potent nucleophile and a strong base, making it an essential reagent in various chemical transformations, including deprotonation, condensation, and etherification reactions. Its solid form is often preferred for ease of handling and dosing in industrial applications. However, its reactivity also contributes to its thermal instability. Exposure to heat, moisture, or air can initiate decomposition, potentially leading to runaway reactions.[1] This guide synthesizes available data to provide a comprehensive overview of its thermal properties.

Physicochemical Properties and Stability

Solid potassium ethanolate is stable when stored under an inert atmosphere, such as nitrogen or argon, in sealed containers. It is highly sensitive to moisture and air, reacting to form potassium hydroxide (B78521) and ethanol.[3] This reactivity can be exothermic and may lead to the ignition of the solid powder, particularly in the presence of damp air.[1][4]

Table 1: General Physicochemical and Stability Data for Potassium Ethanolate

| Property | Value/Description | Citations |

| Chemical Formula | C₂H₅KO | [1][3] |

| Appearance | Off-white to yellow powder | [1][2] |

| Melting Point | ~250 °C (with decomposition) | [2] |

| Stability | Stable under inert gas (N₂, Ar). | |

| Reactivity | Highly sensitive to moisture and air. Reacts vigorously with water. | [1][3] |

| Incompatibilities | Acids, alcohols, carbon dioxide, esters, halogens, ketones, moist air, water. | |

| Decomposition | Self-heating; may catch fire. Avoid heat, open flames, and sparks. | [1] |

| Hazardous Decomposition Products | Caustic organic vapors, ethanol, potassium hydroxide. |

Thermal Decomposition Analysis

Table 2: Anticipated Thermal Decomposition Data for Potassium Ethanolate (Based on Sodium Ethoxide Analysis)

| Parameter | Anticipated Value/Observation | Citation (for Sodium Ethoxide) |

| Onset Decomposition Temperature | ~300 °C | [5] |

| Primary Gaseous Products | Ethene (C₂H₄) | [5] |

| Minor Gaseous Products | Ethane (C₂H₆), Propene (C₃H₆), Butene (C₄H₈) | [5] |

| Solid Residue Composition | Potassium Carbonate (K₂CO₃), Potassium Hydroxide (KOH), Amorphous Carbon (C) | [5] |

The decomposition of alkali metal alkoxides is a complex process involving the release of hydrocarbons and the formation of inorganic salts and carbon.[5]

Experimental Protocols

To analyze the thermal stability of a highly air- and moisture-sensitive compound like potassium ethanolate, specialized handling and analytical procedures are required. The following protocols are based on established methods for analyzing reactive materials.

Sample Handling and Preparation

All sample handling and preparation must be conducted in an inert atmosphere (e.g., a nitrogen or argon-filled glovebox) to prevent premature decomposition or reaction with atmospheric components.

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

This is the recommended technique for a comprehensive analysis of thermal decomposition, as it provides simultaneous data on mass loss and the identity of evolved gases.

Experimental Workflow:

Caption: Workflow for TGA-MS analysis of air-sensitive potassium ethanolate.

Detailed TGA-MS Parameters (Based on Sodium Ethoxide Analysis):

-

Instrument: Thermogravimetric analyzer coupled to a mass spectrometer.

-

Sample Preparation: Load 5-10 mg of solid potassium ethanolate into an alumina (B75360) crucible inside an inert atmosphere glovebox.

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 50-100 mL/min.

-

Heating Program:

-

Equilibrate at 30 °C.

-

Ramp up to 600 °C at a heating rate of 10 °C/min.

-

-

Mass Spectrometer: Monitor for relevant m/z fragments corresponding to expected decomposition products (e.g., m/z = 28 for ethene, m/z = 30 for ethane, m/z = 42 for propene).

Proposed Thermal Decomposition Pathway

Based on the analysis of sodium ethoxide, the thermal decomposition of potassium ethanolate is hypothesized to proceed through a multi-step mechanism involving the formation of various gaseous hydrocarbons and a solid residue.

Caption: Proposed thermal decomposition pathway for solid potassium ethanolate.

The initial decomposition step likely involves the elimination of ethene, a common pathway for metal alkoxides. Subsequent, more complex reactions at higher temperatures could lead to the formation of other hydrocarbons and the disproportionation of the residue into potassium carbonate, potassium hydroxide, and elemental carbon.

Conclusion and Safety Recommendations

Solid potassium ethanolate exhibits significant thermal instability, with decomposition anticipated to begin around 300 °C. The decomposition process is exothermic and generates flammable hydrocarbons, posing a considerable safety risk if not properly managed. For all applications involving the heating of potassium ethanolate, the following safety precautions are strongly recommended:

-

Inert Atmosphere: All handling and heating processes should be conducted under a dry, inert atmosphere to prevent reaction with air and moisture.

-

Temperature Control: Precise temperature control is crucial to avoid exceeding the decomposition temperature.

-

Ventilation: Adequate ventilation and off-gas management are necessary to handle the release of flammable gaseous byproducts.

-

Material Compatibility: Ensure all materials in contact with potassium ethanolate at elevated temperatures are compatible and will not catalyze decomposition.

Further experimental studies, specifically TGA-MS and DSC analyses on solid potassium ethanolate, are warranted to precisely quantify its thermal decomposition profile and validate the proposed mechanisms.

References

Spectroscopic Analysis of Potassium Ethanolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for potassium ethanolate (B101781) (also known as potassium ethoxide), a potent base frequently employed in organic synthesis and pharmaceutical development. This document outlines the characteristic Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for obtaining these spectra, and logical workflows for sample preparation and analysis.

Introduction

Potassium ethanolate (C₂H₅KO) is a hygroscopic, white to yellowish powder that is highly reactive and sensitive to air and moisture.[1][2] Its strong basicity makes it a crucial reagent for deprotonation and catalysis in various chemical transformations.[3] Accurate spectroscopic characterization is essential for verifying its purity, stability, and for monitoring its role in chemical reactions. This guide focuses on its characterization by ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Spectroscopic Data

The following tables summarize the expected quantitative NMR and IR spectroscopic data for potassium ethanolate. The chemical shifts in NMR are influenced by the solvent and concentration, while IR absorption bands can be affected by the sample preparation method.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the molecular structure of potassium ethanolate in solution. Due to the air- and moisture-sensitive nature of this compound, spectra are typically acquired in anhydrous deuterated solvents under an inert atmosphere.[4]

Table 1: ¹H NMR Spectroscopic Data for Potassium Ethanolate

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constant (J) Hz |

| ~3.5 - 3.7 | Quartet (q) | Methylene (-OCH₂-) | ~7.0 |

| ~1.1 - 1.3 | Triplet (t) | Methyl (-CH₃) | ~7.0 |

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can vary based on the deuterated solvent used.

Table 2: ¹³C NMR Spectroscopic Data for Potassium Ethanolate

| Chemical Shift (δ) ppm | Assignment |

| ~60 - 65 | Methylene (-OCH₂-) |

| ~18 - 20 | Methyl (-CH₃) |

Note: ¹³C NMR spectra are typically recorded with proton decoupling, resulting in singlet peaks for each carbon environment.[4]

Infrared (IR) Spectroscopy Data

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For solid potassium ethanolate, the spectrum is characterized by strong C-H and C-O stretching vibrations.

Table 3: FTIR Spectroscopic Data for Potassium Ethanolate

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2950 - 2980 | Strong | C-H asymmetric stretching (in -CH₃) |

| 2850 - 2930 | Strong | C-H symmetric stretching (in -CH₃ and -CH₂-) |

| 1440 - 1480 | Medium | C-H bending (scissoring in -CH₂-) |

| 1370 - 1390 | Medium | C-H bending (in -CH₃) |

| 1050 - 1150 | Strong, Broad | C-O stretching |

Note: The exact peak positions and intensities can vary depending on the sampling technique (e.g., KBr pellet, ATR).

Experimental Protocols

The following are detailed methodologies for obtaining high-quality NMR and IR spectra of potassium ethanolate, taking into account its air and moisture sensitivity.

NMR Spectroscopy Protocol (for Air-Sensitive Samples)

This protocol outlines the preparation of an NMR sample of potassium ethanolate using a glovebox or Schlenk line to maintain an inert atmosphere.

Materials:

-

Potassium ethanolate

-

Anhydrous deuterated solvent (e.g., DMSO-d₆, THF-d₈)

-

NMR tube with a sealable cap (e.g., J. Young tube)

-

Glovebox or Schlenk line with an inert gas supply (N₂ or Ar)

-

Spatula, weighing paper, and a balance inside the glovebox

-

Volumetric flask and gas-tight syringe

Procedure:

-

Preparation of the Solvent: Use a freshly opened bottle of anhydrous deuterated solvent or a solvent that has been dried over molecular sieves.

-

Sample Weighing: Inside the glovebox, weigh approximately 5-20 mg of potassium ethanolate directly into a small vial.

-

Dissolution: Add approximately 0.5-0.7 mL of the anhydrous deuterated solvent to the vial containing the potassium ethanolate. Gently swirl the vial to dissolve the solid.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into the NMR tube.

-